molecular formula C10H22N2 B14357563 3-(2-Propylpyrrolidin-1-yl)propan-1-amine CAS No. 91663-92-2

3-(2-Propylpyrrolidin-1-yl)propan-1-amine

Cat. No.: B14357563
CAS No.: 91663-92-2
M. Wt: 170.30 g/mol
InChI Key: NTDUIBZHUXWCQW-UHFFFAOYSA-N
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Description

3-(2-Propylpyrrolidin-1-yl)propan-1-amine: is an organic compound that belongs to the class of amines It features a pyrrolidine ring substituted with a propyl group at the second position and an amine group at the end of a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing 3-(2-Propylpyrrolidin-1-yl)propan-1-amine involves the reductive amination of 2-propylpyrrolidine with 3-aminopropanal. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation of Amines: Another method involves the alkylation of 2-propylpyrrolidine with 3-chloropropylamine under basic conditions. This reaction can be carried out using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination or alkylation processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Propylpyrrolidin-1-yl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding amides or carboxylic acids.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group. Common reagents include alkyl halides or sulfonyl chlorides, leading to the formation of substituted amines or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines, sulfonamides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: 3-(2-Propylpyrrolidin-1-yl)propan-1-amine is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Biochemical Research: The compound is used in studies exploring the interactions between amines and biological macromolecules, such as proteins and nucleic acids.

Industry:

    Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: The compound can be a precursor for agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The mechanism by which 3-(2-Propylpyrrolidin-1-yl)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and the amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound may interact with neurotransmitter receptors in the brain, influencing neurological pathways and potentially providing therapeutic benefits.

Comparison with Similar Compounds

    2-Propylpyrrolidine: Lacks the propylamine chain, making it less versatile in reactions involving the amine group.

    3-(1-Pyrrolidinyl)propan-1-amine: Similar structure but without the propyl substitution, leading to different chemical and biological properties.

    N-Propylpyrrolidine: Another related compound with variations in the position of the propyl group.

Uniqueness: 3-(2-Propylpyrrolidin-1-yl)propan-1-amine is unique due to the specific positioning of the propyl group and the amine chain, which confer distinct reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

91663-92-2

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

3-(2-propylpyrrolidin-1-yl)propan-1-amine

InChI

InChI=1S/C10H22N2/c1-2-5-10-6-3-8-12(10)9-4-7-11/h10H,2-9,11H2,1H3

InChI Key

NTDUIBZHUXWCQW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCN1CCCN

Origin of Product

United States

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